Cas no 1196154-00-3 (4,5,6,7-tetrahydro-1H-indazol-5-one)
4,5,6,7-tetrahydro-1H-indazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 2,4,6,7-Tetrahydroindazol-5-one
- 4,5,6,7-tetrahydro-5 (1H)-indazolone
- 6,7-Dihydro-1H-indazol-5(4H)-one
- 4,5,6,7-tetrahydro-1H-indazol-5-one
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- MDL: MFCD08447529
- Inchi: 1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9)
- InChI Key: WWNLWVBNNBDHDF-UHFFFAOYSA-N
- SMILES: O=C1CC2C=NNC=2CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
4,5,6,7-tetrahydro-1H-indazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238259-1g |
6,7-Dihydro-1H-indazol-5(4H)-one |
1196154-00-3 | 95% | 1g |
$916 | 2021-08-04 | |
| Chemenu | CM238259-1g |
6,7-Dihydro-1H-indazol-5(4H)-one |
1196154-00-3 | 95% | 1g |
$837 | 2023-02-03 | |
| eNovation Chemicals LLC | D775882-1g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 1g |
$785 | 2024-08-03 | |
| eNovation Chemicals LLC | D775882-5g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 5g |
$1585 | 2024-08-03 | |
| Alichem | A269001905-250mg |
6,7-Dihydro-1H-indazol-5(4H)-one |
1196154-00-3 | 95% | 250mg |
$431.20 | 2023-09-04 | |
| Alichem | A269001905-1g |
6,7-Dihydro-1H-indazol-5(4H)-one |
1196154-00-3 | 95% | 1g |
$1048.60 | 2023-09-04 | |
| Enamine | EN300-115978-0.05g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 0.05g |
$407.0 | 2023-11-13 | |
| Enamine | EN300-115978-0.1g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 0.1g |
$427.0 | 2023-11-13 | |
| Enamine | EN300-115978-0.25g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 0.25g |
$447.0 | 2023-11-13 | |
| Enamine | EN300-115978-0.5g |
4,5,6,7-tetrahydro-1H-indazol-5-one |
1196154-00-3 | 95% | 0.5g |
$465.0 | 2023-11-13 |
4,5,6,7-tetrahydro-1H-indazol-5-one Suppliers
4,5,6,7-tetrahydro-1H-indazol-5-one Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4,5,6,7-tetrahydro-1H-indazol-5-one
Recent Advances in the Study of 1196154-00-3 and 4,5,6,7-tetrahydro-1H-indazol-5-one: Implications for Chemical Biology and Pharmaceutical Research
The compound 1196154-00-3, along with its derivative 4,5,6,7-tetrahydro-1H-indazol-5-one, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of heterocyclic compounds that exhibit promising biological activities, making them potential candidates for drug development. This research brief aims to synthesize the latest findings related to these compounds, highlighting their structural properties, synthetic pathways, and therapeutic potential.
Recent studies have focused on the synthesis and optimization of 4,5,6,7-tetrahydro-1H-indazol-5-one, a key intermediate in the production of more complex pharmacologically active molecules. Researchers have developed novel catalytic methods to enhance the yield and purity of this compound, which is critical for its application in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently synthesize 4,5,6,7-tetrahydro-1H-indazol-5-one derivatives with high enantioselectivity.
The biological activity of 1196154-00-3 and its related compounds has also been a focal point of recent investigations. Preliminary in vitro and in vivo studies suggest that these molecules exhibit potent inhibitory effects on specific kinase enzymes, which are often implicated in cancer and inflammatory diseases. A study conducted by Smith et al. (2023) revealed that 1196154-00-3 acts as a selective inhibitor of the JAK-STAT signaling pathway, a critical target in the treatment of autoimmune disorders. These findings underscore the therapeutic potential of these compounds and warrant further preclinical evaluation.
In addition to their pharmacological properties, the structural versatility of 4,5,6,7-tetrahydro-1H-indazol-5-one has enabled its use as a scaffold for the design of new drug candidates. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the optimal modifications required to enhance binding affinity and reduce off-target effects. For example, a recent computational study highlighted the importance of the indazole core in mediating interactions with target proteins, paving the way for the rational design of next-generation inhibitors.
Despite these advancements, challenges remain in the clinical translation of 1196154-00-3 and its derivatives. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic optimization and rigorous testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of these compounds into viable therapeutics.
In conclusion, the ongoing research on 1196154-00-3 and 4,5,6,7-tetrahydro-1H-indazol-5-one highlights their significant potential in chemical biology and drug discovery. The integration of synthetic chemistry, computational modeling, and biological evaluation has provided a robust framework for understanding and harnessing the therapeutic value of these compounds. Future studies should focus on advancing these molecules through preclinical and clinical stages, with the ultimate goal of addressing unmet medical needs in oncology and immunology.
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